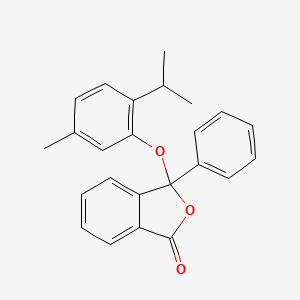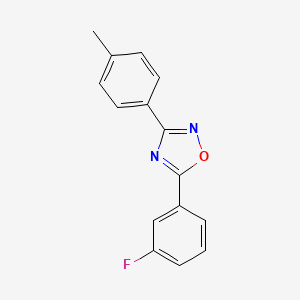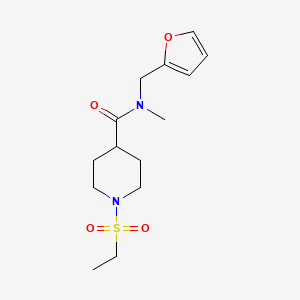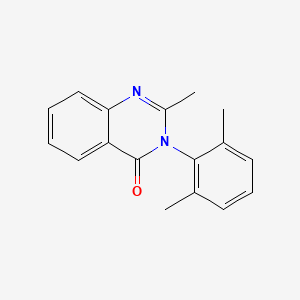
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as PTP1B inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various laboratory experiments.
作用機序
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor involves the inhibition of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound can enhance insulin sensitivity and improve glucose uptake, which can be beneficial for the treatment of diabetes and other metabolic disorders. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects
This compound inhibitor has several biochemical and physiological effects that make it a promising candidate for various laboratory experiments. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor in laboratory experiments is its specificity for this compound. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor. One potential direction is the development of more potent and selective inhibitors of this compound, which could be used for the treatment of diabetes and other metabolic disorders. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of this compound inhibitor, which could lead to the development of new therapeutic agents for the treatment of various inflammatory and neoplastic diseases. Finally, the use of this compound inhibitor in combination with other drugs or therapies could be explored as a potential strategy for enhancing the efficacy of existing treatments.
合成法
The synthesis of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
科学的研究の応用
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor has been extensively studied for its potential applications in scientific research. This compound has been found to have several biological activities, including the inhibition of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
特性
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNLELWHGKWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
